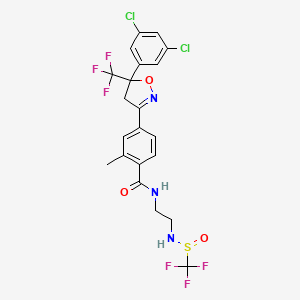
Cobalt;hydroperoxyperoxyethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;hydroperoxyperoxyethyne is a complex organometallic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of cobalt, hydroperoxy, and peroxyethyne groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cobalt;hydroperoxyperoxyethyne typically involves the reaction of cobalt salts with hydroperoxy and peroxyethyne precursors under controlled conditions. One common method involves the use of cobalt(II) acetate and hydroperoxyethyne in the presence of a suitable solvent, such as acetonitrile, under an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition of the hydroperoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where cobalt salts and hydroperoxyethyne are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt;hydroperoxyperoxyethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the hydroperoxy groups to hydroxyl groups.
Substitution: The hydroperoxy and peroxyethyne groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Cobalt oxides and hydroxylated derivatives.
Reduction: Hydroxylated cobalt complexes.
Substitution: Substituted cobalt complexes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cobalt;hydroperoxyperoxyethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Cobalt;hydroperoxyperoxyethyne involves the interaction of its hydroperoxy and peroxyethyne groups with target molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems or facilitate chemical transformations in industrial processes. The cobalt center plays a crucial role in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- Cobalt oxide
- Cobalt hydroxide
- Cobalt peroxide
Eigenschaften
Molekularformel |
C2HCoO4- |
|---|---|
Molekulargewicht |
147.96 g/mol |
IUPAC-Name |
cobalt;hydroperoxyperoxyethyne |
InChI |
InChI=1S/C2HO4.Co/c1-2-4-6-5-3;/h3H;/q-1; |
InChI-Schlüssel |
HPJFXHWCVDGFIY-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#COOOO.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


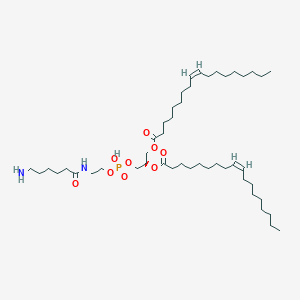
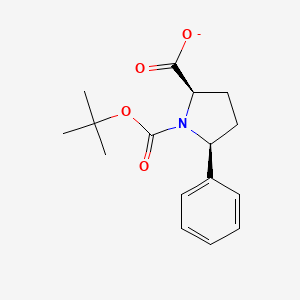
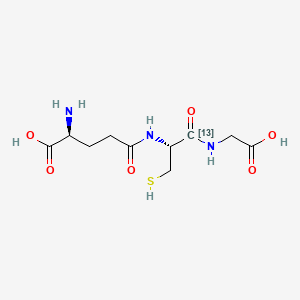
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
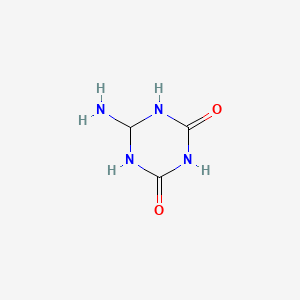
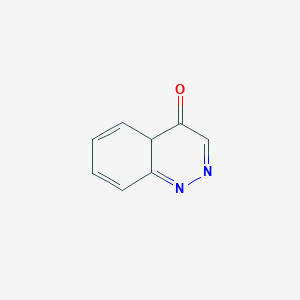
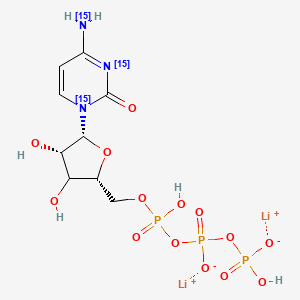
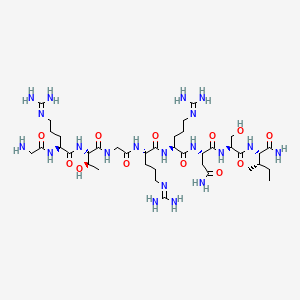
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
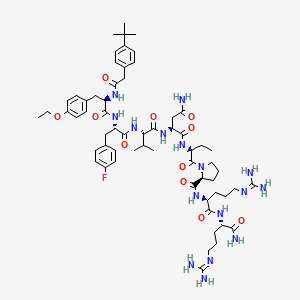
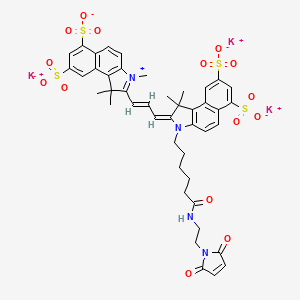
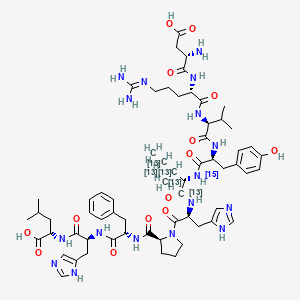
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
